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Introduction
Nigerose, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, is

a rare sugar with emerging applications in the pharmaceutical and food industries. Its potential

as a prebiotic and its unique physicochemical properties make it a molecule of significant

interest. While not a direct product of fermentation, the fungus Aspergillus niger serves as a

valuable source of enzymes, particularly α-glucosidases, which can be harnessed for the

efficient synthesis of nigerose. This document provides detailed application notes and

protocols for the production of nigerose, focusing on the cultivation of Aspergillus niger for

enzyme production and the subsequent enzymatic synthesis of nigerose.

Overview of Nigerose Production using Aspergillus
niger Enzymes
The production of nigerose involving Aspergillus niger is a two-stage process:

Enzyme Production: Cultivation of Aspergillus niger under optimized conditions to induce the

expression and secretion of α-glucosidases with transglucosylation activity.

Enzymatic Synthesis: Utilization of the produced enzymes to catalyze the formation of

nigerose from readily available substrates like maltose and glucose.
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A novel α-1,3/α-1,4-glucosidase from Aspergillus niger, designated AgdB, has demonstrated

the ability to generate high levels of nigerose through its transglucosylation activity.[1] This

enzyme transfers a glucose unit from a donor substrate (e.g., maltose) to an acceptor substrate

(glucose), forming an α-1,3 linkage.

Data Presentation: Optimizing Enzyme Production
and Nigerose Synthesis
Quantitative data from various studies on optimizing enzyme production in Aspergillus niger

and enzymatic synthesis of nigerose are summarized below for easy comparison.

Table 1: Optimization of Culture Conditions for Enzyme Production by Aspergillus niger

Parameter Optimized Value/Range Notes

Carbon Source Sucrose, Maltose, Starch
Induce the production of

relevant glucosidases.

Nitrogen Source
Peptone, Yeast Extract,

Ammonium Sulfate

A combination can enhance

enzyme production.

pH 3.0 - 6.0

Optimal pH for growth and

enzyme production is typically

around 5.0.

Temperature 28 - 30 °C
Optimal for fungal growth and

enzyme synthesis.

Fermentation Type
Submerged (SmF) or Solid-

State (SSF)

Both methods are effective for

producing enzymes from A.

niger.

Table 2: Parameters for Enzymatic Synthesis of Nigerose
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Parameter Value/Condition Expected Yield Reference

Enzyme

α-1,3/α-1,4-

glucosidase (AgdB)

from A. niger

[1]

Substrates
Maltose (donor),

Glucose (acceptor)
[1]

Reaction Time < 24 hours

24% yield from

maltose with added

glucose

[1]

Temperature 40 - 65 °C
Optimal for enzyme

activity.

pH 4.0 - 5.5
Optimal for enzyme

activity.

Experimental Protocols
Protocol 1: Production of α-Glucosidase from
Aspergillus niger
This protocol describes the submerged fermentation of Aspergillus niger for the production of

extracellular α-glucosidases.

1. Materials:

Aspergillus niger strain (e.g., a known producer of α-glucosidases)

Potato Dextrose Agar (PDA) for culture maintenance

Fermentation Medium:

Sucrose: 100 g/L

Yeast Extract: 10 g/L

NaNO₃: 1.5 g/L
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KH₂PO₄: 2 g/L

MgSO₄·7H₂O: 0.5 g/L

CaCl₂: 0.3 g/L

Trace metal solution

Shaker incubator

Centrifuge

Filtration apparatus

2. Method:

Inoculum Preparation:

1. Grow Aspergillus niger on PDA slants at 30°C for 5-7 days until sporulation.

2. Harvest spores by adding sterile 0.1% Tween 80 solution and gently scraping the surface.

3. Determine spore concentration using a hemocytometer and adjust to 10⁷ spores/mL.

Fermentation:

1. Prepare the fermentation medium and sterilize by autoclaving at 121°C for 15 minutes.

2. After cooling, inoculate the medium with the spore suspension (2% v/v).

3. Incubate in a shaker incubator at 30°C and 150-200 rpm for 72-96 hours.

Enzyme Extraction:

1. After incubation, harvest the culture broth by centrifugation at 8,000 x g for 15 minutes at

4°C to separate the mycelia.

2. Collect the supernatant, which contains the extracellular enzymes.
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3. Filter the supernatant through a 0.45 µm filter to remove any remaining fungal cells and

debris. This filtered supernatant is the crude enzyme extract.

Protocol 2: Enzymatic Synthesis of Nigerose
This protocol details the use of the crude α-glucosidase extract from Aspergillus niger to

synthesize nigerose.

1. Materials:

Crude α-glucosidase extract from A. niger

Maltose

Glucose

Sodium acetate buffer (0.1 M, pH 5.0)

Water bath or incubator

Quenching solution (e.g., 1 M NaOH)

2. Method:

Reaction Setup:

1. Prepare a reaction mixture containing:

Maltose: 100 g/L

Glucose: 100 g/L

Crude enzyme extract: 10% (v/v)

Sodium acetate buffer (0.1 M, pH 5.0) to make up the final volume.

2. The optimal ratio of enzyme to substrate may need to be determined empirically.

Enzymatic Reaction:
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1. Incubate the reaction mixture at 50°C for up to 24 hours.

2. Take samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the

reaction.

3. Stop the reaction in the samples by adding a quenching solution (e.g., 1 M NaOH to

inactivate the enzyme) or by boiling for 10 minutes.

Analysis:

1. Analyze the reaction products using High-Performance Liquid Chromatography (HPLC)

with a suitable column for carbohydrate analysis (e.g., an amino-based column) to quantify

the concentration of nigerose, glucose, maltose, and other oligosaccharides.

Protocol 3: Purification of Nigerose
This protocol provides a general workflow for the purification of nigerose from the enzymatic

reaction mixture.

1. Materials:

Reaction mixture containing nigerose

Activated charcoal

Celite or diatomaceous earth

Ethanol

Chromatography system (e.g., size-exclusion or activated charcoal chromatography)

Rotary evaporator

2. Method:

Decolorization and Removal of Proteins:

1. Add activated charcoal (1-2% w/v) to the reaction mixture to remove color and proteins.
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2. Stir for 1 hour at room temperature.

3. Filter the mixture through a bed of Celite to remove the charcoal.

Chromatographic Separation:

1. Concentrate the decolorized solution using a rotary evaporator.

2. Apply the concentrated syrup to a chromatography column. Activated charcoal

chromatography is effective for separating sugars.

3. Elute the sugars using a stepwise gradient of aqueous ethanol (e.g., 5%, 10%, 15%, 20%

ethanol).

4. Collect fractions and analyze for nigerose content using HPLC or TLC.

Crystallization:

1. Pool the nigerose-rich fractions and concentrate them under reduced pressure to a thick

syrup.

2. Induce crystallization by adding a small amount of absolute ethanol and storing at 4°C.

3. Collect the nigerose crystals by filtration, wash with cold ethanol, and dry.

Visualizations
Diagram 1: Enzymatic Synthesis of Nigerose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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